molecular formula C14H27NO B14256694 4-Piperidinone, 1-nonyl- CAS No. 167279-55-2

4-Piperidinone, 1-nonyl-

Cat. No.: B14256694
CAS No.: 167279-55-2
M. Wt: 225.37 g/mol
InChI Key: HIPSRHVNYKEOBA-UHFFFAOYSA-N
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Description

4-Piperidinone, 1-nonyl- is an organic compound that belongs to the class of piperidinones. It is a derivative of piperidine, characterized by the presence of a ketone group at the fourth position and a nonyl group attached to the nitrogen atom. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinone, 1-nonyl- typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and nonyl bromide as the primary starting materials.

    Alkylation: Piperidine undergoes alkylation with nonyl bromide in the presence of a base such as potassium carbonate to form N-nonylpiperidine.

    Oxidation: The N-nonylpiperidine is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone group at the fourth position, yielding 4-Piperidinone, 1-nonyl-.

Industrial Production Methods

In industrial settings, the production of 4-Piperidinone, 1-nonyl- may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinone, 1-nonyl- undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nonyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted piperidinones depending on the nucleophile used.

Scientific Research Applications

4-Piperidinone, 1-nonyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Piperidinone, 1-nonyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidone: A simpler derivative of piperidine with a ketone group at the fourth position.

    2-Piperidinone: Another piperidinone derivative with the ketone group at the second position.

    N-Methyl-4-piperidone: A methylated derivative of 4-piperidone.

Uniqueness

4-Piperidinone, 1-nonyl- is unique due to the presence of the nonyl group, which imparts distinct physicochemical properties and biological activities compared to other piperidinone derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

167279-55-2

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

1-nonylpiperidin-4-one

InChI

InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-11-15-12-9-14(16)10-13-15/h2-13H2,1H3

InChI Key

HIPSRHVNYKEOBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1CCC(=O)CC1

Origin of Product

United States

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